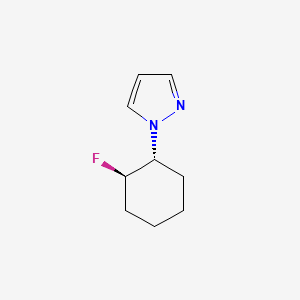
1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated cyclohexyl ring attached to a pyrazole moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism by which 1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The fluorinated cyclohexyl ring enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-((1R,2R)-2-Fluorocyclohexyl)-1H-pyrazole: Unique due to its fluorinated cyclohexyl ring.
1-((1R,2R)-2-Hydroxycyclohexyl)-1H-pyrazole: Similar structure but with a hydroxyl group instead of a fluorine atom.
1-((1R,2R)-2-Methylcyclohexyl)-1H-pyrazole: Contains a methyl group, leading to different chemical properties.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic and steric effects, enhancing its reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-[(1R,2R)-2-fluorocyclohexyl]pyrazole |
InChI |
InChI=1S/C9H13FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5H2/t8-,9-/m1/s1 |
InChI Key |
ZWLTWIZHXZPZBI-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2C=CC=N2)F |
Canonical SMILES |
C1CCC(C(C1)N2C=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


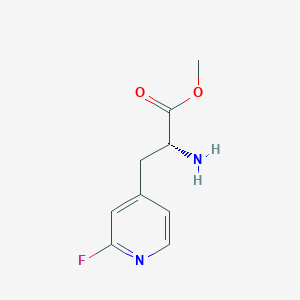
![tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate](/img/structure/B12982962.png)
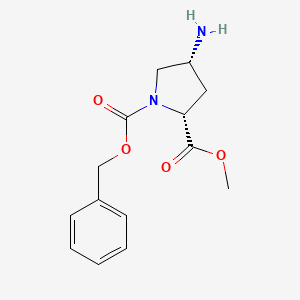
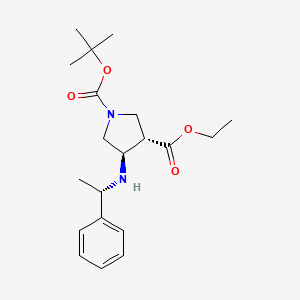

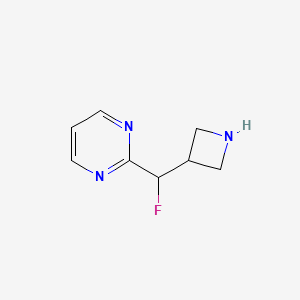
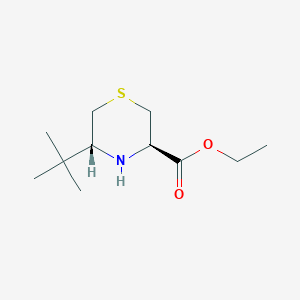

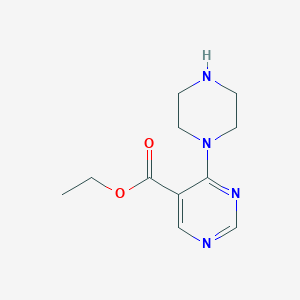
![4-Chloro-9-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12983011.png)
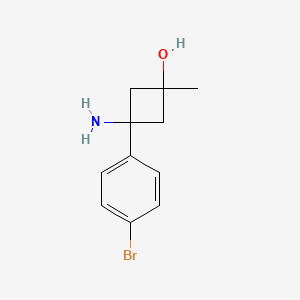

![4-Chloro-7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12983034.png)

